![molecular formula C25H30ClN3O7 B12720078 4-amino-5-chloro-2-methoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;(E)-but-2-enedioic acid CAS No. 112884-95-4](/img/structure/B12720078.png)
4-amino-5-chloro-2-methoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;(E)-but-2-enedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-chlor-2-methoxy-N-[[4-(1-Phenylethyl)morpholin-2-yl]methyl]benzamid; (E)-But-2-ensäure ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Aminogruppe, eine Chlorgruppe, eine Methoxygruppe und einen Morpholinring umfasst.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Amino-5-chlor-2-methoxy-N-[[4-(1-Phenylethyl)morpholin-2-yl]methyl]benzamid umfasst mehrere Schritte. Eine gängige Methode beinhaltet die folgenden Schritte:
Friedel-Crafts-Acylierung: Dieser Schritt beinhaltet die Acylierung eines Benzolrings unter Verwendung eines Säurechlorids in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid.
Reduktion: Die Acylgruppe wird dann zu einem Alkan reduziert, indem ein Reduktionsmittel wie die Clemmensen-Reduktion verwendet wird.
Nitrierung: Der Benzolring wird mit einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure nitriert.
Aminierung: Die Nitrogruppe wird zu einer Aminogruppe reduziert, indem ein Reduktionsmittel wie Wasserstoffgas in Gegenwart eines Metallkatalysators verwendet wird.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-chloro-2-methoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent like Clemmensen reduction.
Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Amination: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a metal catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, bei denen die Aminogruppe zu einer Nitrogruppe oxidiert werden kann.
Reduktion: Die Nitrogruppe kann zurück zu einer Aminogruppe reduziert werden.
Substitution: Die Chlorgruppe kann durch andere funktionelle Gruppen wie Hydroxyl- oder Alkylgruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Wasserstoffgas mit einem Metallkatalysator, Natriumborhydrid.
Substitutionsreagenzien: Natriumhydroxid, Alkylhalogenide.
Hauptprodukte
Oxidation: Bildung von Nitroderivaten.
Reduktion: Bildung von Aminoderivaten.
Substitution: Bildung von Hydroxyl- oder Alkyl-Derivaten.
Wissenschaftliche Forschungsanwendungen
4-Amino-5-chlor-2-methoxy-N-[[4-(1-Phenylethyl)morpholin-2-yl]methyl]benzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und anticancerogener Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Sie kann an bestimmte Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren.
Wissenschaftliche Forschungsanwendungen
4-amino-5-chloro-2-methoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Amino-5-chlor-2-methoxy-N-[1-(Phenylmethyl)-4-piperidinyl]benzamid
- 4-Amino-5-chlor-2-methoxy-N-[(2R)-2-phenyloctahydro-7-indolizinyl]benzamid
Einzigartigkeit
Die Einzigartigkeit von 4-Amino-5-chlor-2-methoxy-N-[[4-(1-Phenylethyl)morpholin-2-yl]methyl]benzamid liegt in seiner spezifischen Struktur, die ihm besondere chemische und biologische Eigenschaften verleiht. Seine Kombination aus funktionellen Gruppen und das Vorhandensein des Morpholinrings machen es zu einer vielseitigen Verbindung mit vielfältigen Anwendungen.
Eigenschaften
CAS-Nummer |
112884-95-4 |
|---|---|
Molekularformel |
C25H30ClN3O7 |
Molekulargewicht |
520.0 g/mol |
IUPAC-Name |
4-amino-5-chloro-2-methoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C21H26ClN3O3.C4H4O4/c1-14(15-6-4-3-5-7-15)25-8-9-28-16(13-25)12-24-21(26)17-10-18(22)19(23)11-20(17)27-2;5-3(6)1-2-4(7)8/h3-7,10-11,14,16H,8-9,12-13,23H2,1-2H3,(H,24,26);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
JBVROMGWUWWQKD-WLHGVMLRSA-N |
Isomerische SMILES |
CC(C1=CC=CC=C1)N2CCOC(C2)CNC(=O)C3=CC(=C(C=C3OC)N)Cl.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2CCOC(C2)CNC(=O)C3=CC(=C(C=C3OC)N)Cl.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


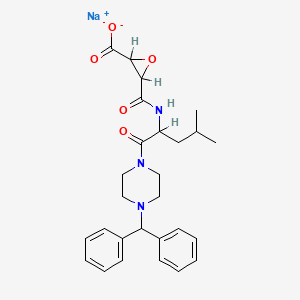

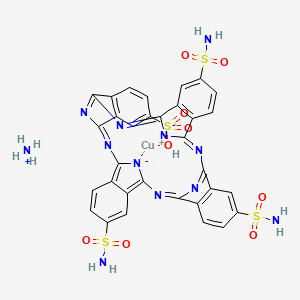
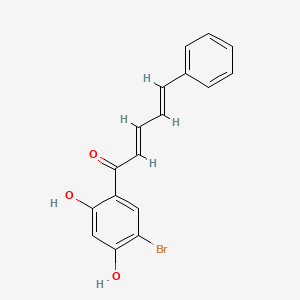
![2-(2,4-Di-tert-pentylphenoxy)-3'-hydroxy-4'-[(5H-perfluorovaleryl)amino]hexananilide](/img/structure/B12720028.png)
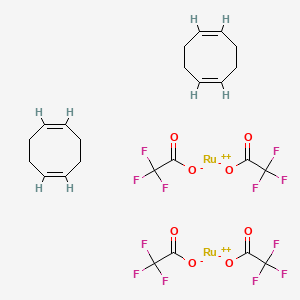

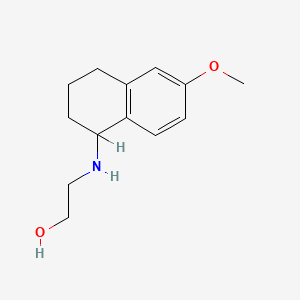
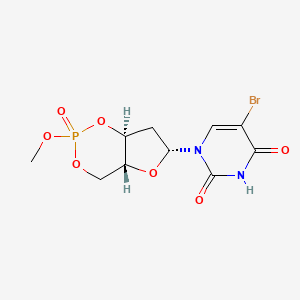

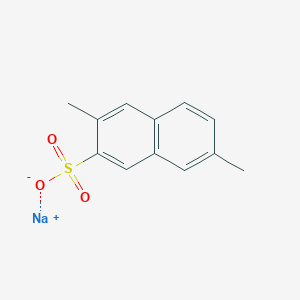
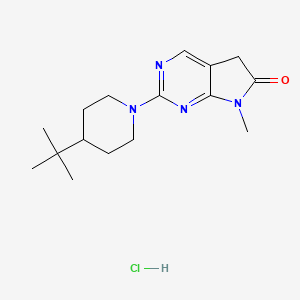
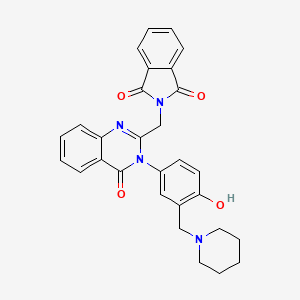
![4-[2-(3,5-dinitrobenzoyl)hydrazinyl]-N,N-dimethylbenzamide](/img/structure/B12720060.png)
